molecular formula C16H15IO3 B8615863 Methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate

Methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate

Cat. No. B8615863
M. Wt: 382.19 g/mol
InChI Key: BKJZQMDEGLGYFU-UHFFFAOYSA-N
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Description

Methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate is a useful research compound. Its molecular formula is C16H15IO3 and its molecular weight is 382.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H15IO3

Molecular Weight

382.19 g/mol

IUPAC Name

methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate

InChI

InChI=1S/C16H15IO3/c1-10-8-12(16(18)20-3)4-6-13(10)11-5-7-15(19-2)14(17)9-11/h4-9H,1-3H3

InChI Key

BKJZQMDEGLGYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4′-methoxy-2-methylbiphenyl-4-carboxylate (1.2 g, 4.68 mmol), methanol (20 mL), ethyl acetate (5 mL), iodine (1.19 g, 4.68 mmol), and silver sulfate (1.46 g, 4.68 mmol) were stirred at room temperature for 2 hours to complete the reaction. Volatiles were removed under reduced pressure to afford a yellow solid. The resulting solid was treated with brine followed by ethyl acetate extractions. The combined extracts were dried over Na2SO4 followed by filtration and concentration to afford a purple oil. The resulting oil was purified on SiO2 (Biotage HorizonFlash system, 40+M cartridge) to afford a white powder as the desired methyl 3′-iodo-4′-methoxy-2-methylbiphenyl-4-carboxylate. LCMS calc.=382.01; found=383.15 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 10000-mL 4-necked round-bottom flask was placed methyl 4-(4-methoxyphenyl)-3-methylbenzoate (470 g, 1.83 mol, 1.00 equiv), Ag2SO4 (572.8 g, 1.84 mol, 1.00 equiv), iodine (466.3 g, 1.84 mol, 1.00 equiv), methanol (4000 mL), ethyl acetate (1000 mL). The resulting solution was stirred for 3 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was diluted with 3000/1500 mL of EtOAc/brine. The solid was filtered out. The filtrate was extracted with 2×1000 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 630 g (crude) of methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate as a yellow solid.
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
466.3 g
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
reactant
Reaction Step Three
Quantity
572.8 g
Type
catalyst
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five

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